![molecular formula C16H11Cl2N3O4 B8558834 3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione](/img/structure/B8558834.png)
3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione is a synthetic organic compound that belongs to the class of quinazolinediones This compound is characterized by the presence of a quinazoline ring system substituted with a 2,4-dichlorophenyl group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Nitration: The nitro group can be introduced by nitration of the intermediate compound using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Quinazoline derivatives with oxidized functional groups.
Reduction: Amino-substituted quinazolinediones.
Substitution: Various substituted quinazolinediones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione can be compared with other similar compounds, such as:
2,4-Dichlorophenylquinazoline: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
7-Nitroquinazoline: Lacks the 2,4-dichlorophenyl group, which may affect its binding affinity and specificity for molecular targets.
Quinazolinedione Derivatives: Various derivatives with different substituents can exhibit diverse biological activities and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
特性
分子式 |
C16H11Cl2N3O4 |
|---|---|
分子量 |
380.2 g/mol |
IUPAC名 |
3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C16H11Cl2N3O4/c17-10-2-1-9(13(18)7-10)5-6-20-15(22)12-4-3-11(21(24)25)8-14(12)19-16(20)23/h1-4,7-8H,5-6H2,(H,19,23) |
InChIキー |
FAHCBGKMOGWEQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)N(C2=O)CCC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




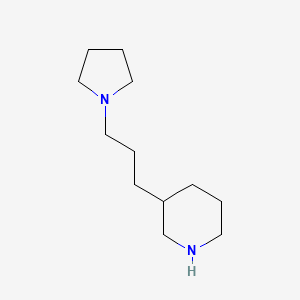
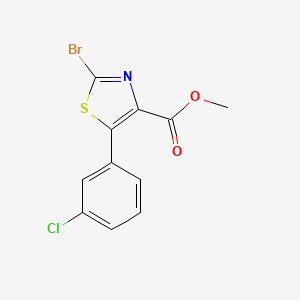
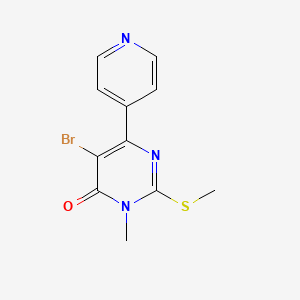
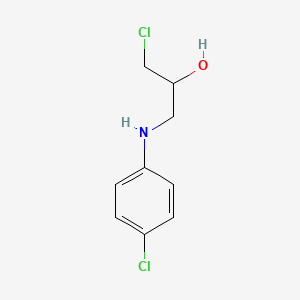
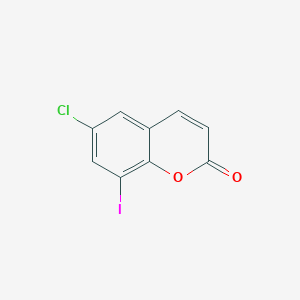

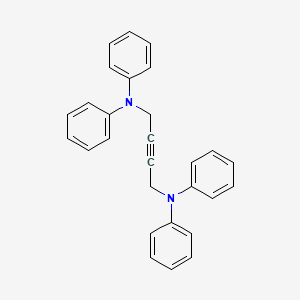
![2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine-6-methanol](/img/structure/B8558809.png)

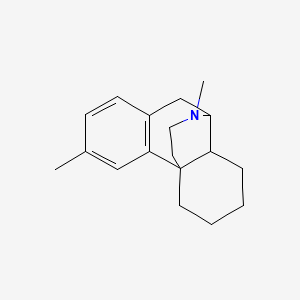
![Hexanamide, 4-hydroxy-N-[(4-methoxyphenyl)methyl]-](/img/structure/B8558825.png)
